molecular formula C10H10O6 B14598986 2-(Carboxymethoxy)-5-methoxybenzoic acid CAS No. 60770-20-9

2-(Carboxymethoxy)-5-methoxybenzoic acid

Cat. No.: B14598986
CAS No.: 60770-20-9
M. Wt: 226.18 g/mol
InChI Key: PZPNCNKPCJBDNP-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of benzoic acid, characterized by the presence of carboxymethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 5-methoxy-2-hydroxybenzoic acid with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction typically requires acidic or basic conditions to facilitate the esterification and subsequent hydrolysis steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(Carboxymethoxy)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carboxymethoxy-4-methoxybenzoic acid
  • 2-Carboxymethoxy-3-methoxybenzoic acid
  • 4-Methoxy-2-methoxycarbonylmethoxybenzoic acid

Uniqueness

2-(Carboxymethoxy)-5-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60770-20-9

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

2-(carboxymethoxy)-5-methoxybenzoic acid

InChI

InChI=1S/C10H10O6/c1-15-6-2-3-8(16-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

PZPNCNKPCJBDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)C(=O)O

Origin of Product

United States

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